molecular formula C19H24N2O2S2 B11798600 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11798600
M. Wt: 376.5 g/mol
InChI Key: JGMSBSOPTDLYER-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an isopropylthio group and a tosylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Isopropylthio Group: This step involves the substitution of a hydrogen atom on the pyridine ring with an isopropylthio group, often using reagents like isopropylthiol and a suitable catalyst.

    Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a tosylpyrrolidine derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the tosylpyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isopropylthio and tosylpyrrolidinyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the isopropylthio group, which may affect its reactivity and biological activity.

    2-(Isopropylthio)pyridine: Lacks the tosylpyrrolidinyl group, which may influence its solubility and binding properties.

Uniqueness

2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the isopropylthio and tosylpyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s versatility in various applications.

Properties

Molecular Formula

C19H24N2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C19H24N2O2S2/c1-14(2)24-19-11-8-16(13-20-19)18-5-4-12-21(18)25(22,23)17-9-6-15(3)7-10-17/h6-11,13-14,18H,4-5,12H2,1-3H3

InChI Key

JGMSBSOPTDLYER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC(C)C

Origin of Product

United States

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